Dichlorotris(4-bromophenyl)antimony

Description

Historical Context and Evolution of Organoantimony(V) Chemistry

The study of organoantimony compounds dates back to the 19th century, with early work laying the foundation for understanding the reactivity and properties of these species. The first pentavalent antimonial, urea (B33335) stibamine, was synthesized in 1922, marking a significant milestone in the field. wikipedia.org Historically, pentavalent antimonials such as meglumine (B1676163) antimoniate and sodium stibogluconate (B12781985) have been utilized in medicine for over half a century. mdpi.comcapes.gov.brnih.govtaylorandfrancis.com The development of synthetic methods, such as the reaction of trivalent stibines with halogens to form dihalides (R₃Sb + X₂ → R₃SbX₂), was crucial for the systematic investigation of pentavalent organoantimony compounds. wikipedia.org Over the decades, research has evolved from the synthesis and characterization of simple structures to the exploration of more complex molecules with tailored electronic and steric properties, leading to a renewed interest in their chemistry and potential applications. ntu.ac.uknsf.gov

Structural Diversity and Bonding Characteristics of Organoantimony Halides

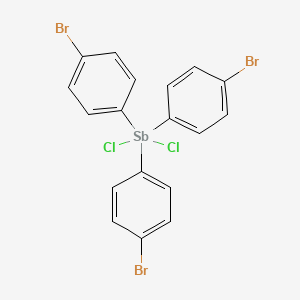

Organoantimony(V) halides exhibit a range of structural motifs, with the most common geometry being the trigonal bipyramidal (TBP) structure. rsc.orgnih.gov In triorganoantimony dihalides (R₃SbX₂), the organic groups typically occupy the equatorial positions, while the more electronegative halide atoms are situated in the axial positions. wikipedia.orgnih.gov X-ray crystallographic studies have been instrumental in elucidating these structures. rsc.orgnih.gov For instance, dichlorotris(4-bromophenyl)antimony adopts a nearly regular trigonal-bipyramidal geometry with the chlorine atoms in a trans-axial arrangement. nih.gov The bonding in these hypervalent compounds can be described by the three-center-four-electron (3c-4e) bond model, particularly for the linear X-Sb-X moiety. nih.gov The nature of the organic and halide substituents can influence bond lengths and angles, leading to distortions from the ideal TBP geometry. rsc.org Some organoantimony halides have also been observed to form dimeric or polymeric structures in the solid state through bridging halide atoms. rsc.org

| Compound Name | Molecular Formula | Geometry | Key Structural Features | Reference |

| This compound | C₁₈H₁₂Br₃Cl₂Sb | Trigonal Bipyramidal | Cl atoms in axial positions | nih.gov |

| Triphenylantimony (B1630391) dichloride | C₁₈H₁₅Cl₂Sb | Trigonal Bipyramidal | Phenyl groups in equatorial positions | wikipedia.org |

| Triphenylantimony dibromide | C₁₈H₁₅Br₂Sb | Trigonal Bipyramidal | Isomorphous with the dichloride | rsc.org |

| Tetraphenylantimony iodide | C₂₄H₂₀ISb | Distorted Trigonal Bipyramidal | Long Sb-I bond | rsc.org |

Theoretical Frameworks for Understanding Antimony’s Chemical Behavior in Pentavalent State

The electronic structure of pentavalent antimony compounds has been a subject of theoretical investigation to rationalize their hypervalent nature. nih.govuniroma1.it While the concept of d-orbital participation was historically invoked, modern computational studies suggest that this is not a major contributing factor. Instead, the three-center-four-electron (3c-4e) bond model, which involves the overlap of p-orbitals, provides a more accurate description of the bonding in the axial X-Sb-X unit of R₃SbX₂ species. nih.gov This model does not require the violation of the octet rule for the central antimony atom. uniroma1.it

Density Functional Theory (DFT) calculations have been employed to study the electronic properties, bond energies, and reaction mechanisms of pentavalent organoantimony compounds. researchgate.netaps.org These theoretical studies help in understanding the Lewis acidity of these compounds, which is a key aspect of their reactivity. researchgate.netnih.gov The presence of low-lying empty σ* orbitals, particularly the σ*(Sb-C) orbital, is considered the source of their Lewis acidity, enabling them to bind with anions. researchgate.netnih.gov Computational analyses have also been used to elucidate the preference for certain anion-binding geometries in these stiboranes. nih.gov

Rationale for Investigating this compound in Advanced Chemical Research

This compound serves as a valuable model compound for investigating the fundamental aspects of pentavalent organoantimony chemistry. The presence of the bromo-substituted phenyl rings allows for the systematic study of electronic effects on the properties and reactivity of the antimony center. These electron-withdrawing groups can modulate the Lewis acidity of the antimony atom, which is a critical parameter for potential catalytic applications. wikipedia.orgntu.ac.uk

Furthermore, the well-defined trigonal-bipyramidal structure of this compound, confirmed by X-ray crystallography, provides a solid basis for spectroscopic and computational studies. nih.gov Research on this and related compounds contributes to a deeper understanding of structure-property relationships in hypervalent molecules. Triarylantimony dihalides, including this compound, have also been explored as arylating agents in palladium-catalyzed cross-coupling reactions, highlighting their potential utility in organic synthesis. mdpi.com The investigation of such compounds is driven by the broader interest in developing new catalysts and reagents based on main-group elements. ntu.ac.uknih.gov

| Property | Description | Significance |

| Synthesis | Prepared by the reaction of tris(4-bromophenyl)antimony (B11955999) with chlorine. nih.gov | Provides a straightforward route to a well-defined pentavalent organoantimony compound. |

| Molecular Structure | Exhibits a nearly regular trigonal-bipyramidal geometry with axial chlorine atoms. nih.gov | Serves as a benchmark for structural and theoretical studies of R₃SbX₂ compounds. |

| Electronic Properties | The electron-withdrawing 4-bromophenyl groups are expected to enhance the Lewis acidity of the antimony center. | Allows for the investigation of electronic effects on reactivity and potential catalytic activity. |

| Reactivity | Can participate in reactions such as palladium-catalyzed C-H arylation. mdpi.com | Demonstrates potential applications in synthetic organic chemistry as an arylating agent. |

Properties

CAS No. |

125716-16-7 |

|---|---|

Molecular Formula |

C18H12Br3Cl2Sb |

Molecular Weight |

660.7 g/mol |

IUPAC Name |

tris(4-bromophenyl)-dichloro-λ5-stibane |

InChI |

InChI=1S/3C6H4Br.2ClH.Sb/c3*7-6-4-2-1-3-5-6;;;/h3*2-5H;2*1H;/q;;;;;+2/p-2 |

InChI Key |

ZZFOKUDZWOMFOL-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1Br)[Sb](C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Dichlorotris 4 Bromophenyl Antimony

Precursor Synthesis and Ligand Preparation Strategies

The cornerstone of synthesizing dichlorotris(4-bromophenyl)antimony lies in the efficient and high-yield preparation of its immediate precursor, tris(4-bromophenyl)antimony (B11955999). This section delves into the synthetic strategies for this key intermediate and the relevant bromination techniques for the aromatic ligands.

Synthesis of Tris(4-bromophenyl)antimony and Related Organoantimony Precursors

The most prevalent and effective method for the synthesis of tris(4-bromophenyl)antimony involves the Grignard reaction. This classic organometallic approach utilizes the reaction of a Grignard reagent, in this case, 4-bromophenylmagnesium bromide, with an antimony(III) halide, typically antimony(III) chloride (SbCl₃).

The general reaction scheme is as follows:

3 (4-BrC₆H₄)MgBr + SbCl₃ → (4-BrC₆H₄)₃Sb + 3 MgBrCl

The 4-bromophenylmagnesium bromide is prepared in situ from 1,4-dibromobenzene (B42075) and magnesium turnings in a suitable ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). Careful control of the reaction conditions, including temperature and the rate of addition of the Grignard reagent to the antimony trichloride (B1173362) solution, is crucial to maximize the yield and minimize the formation of byproducts. The reaction is typically carried out at low temperatures to manage its exothermic nature.

Optimization of this Grignard route often focuses on factors such as the purity of the magnesium and the solvent, the use of an activating agent for the magnesium (e.g., a small crystal of iodine), and the stoichiometry of the reactants. An excess of the Grignard reagent is sometimes employed to ensure complete reaction of the antimony trichloride.

| Precursor Compound | Synthetic Method | Key Reactants | Typical Solvent |

| Tris(4-bromophenyl)antimony | Grignard Reaction | 4-Bromophenylmagnesium bromide, Antimony(III) chloride | Diethyl ether, THF |

| Triphenylantimony (B1630391) | Grignard Reaction | Phenylmagnesium bromide, Antimony(III) chloride | Diethyl ether |

| Tris(4-methylphenyl)antimony | Grignard Reaction | 4-Methylphenylmagnesium bromide, Antimony(III) chloride | THF |

| Tris(4-fluorophenyl)antimony | Grignard Reaction | 4-Fluorophenylmagnesium bromide, Antimony(III) chloride | Diethyl ether |

Bromination Techniques for Aromatic Moieties in Organoantimony Synthesis

The synthesis of the precursor relies on the availability of 4-brominated aromatic starting materials. The primary method for introducing a bromine atom onto an aromatic ring is through electrophilic aromatic substitution.

For the synthesis of the required 1,4-dibromobenzene, benzene (B151609) can be subjected to bromination in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the bromine molecule (Br₂), making it a more potent electrophile that can attack the electron-rich benzene ring. To favor disubstitution and the formation of the para isomer, reaction conditions such as temperature and reaction time can be adjusted.

An alternative and often more selective method for the bromination of activated aromatic rings involves the use of N-bromosuccinimide (NBS). While benzene itself is not sufficiently reactive for NBS bromination without a catalyst, this reagent is particularly useful for the bromination of more electron-rich aromatic systems or for benzylic bromination, which are relevant in the synthesis of more complex organoantimony compounds. The choice of brominating agent and conditions is critical to ensure high regioselectivity and yield of the desired brominated precursor.

Direct Halogenation and Ligand Exchange Reactions for Sb(V) Compounds

The conversion of the trivalent tris(4-bromophenyl)antimony to the pentavalent this compound is achieved through a direct oxidative addition reaction. This involves the treatment of the trivalent precursor with elemental chlorine (Cl₂).

The reaction is typically carried out by bubbling chlorine gas through a solution of tris(4-bromophenyl)antimony in a suitable inert solvent, such as carbon tetrachloride or dichloromethane (B109758), at a controlled temperature.

(4-BrC₆H₄)₃Sb + Cl₂ → (4-BrC₆H₄)₃SbCl₂

The reaction proceeds readily, with the antimony atom being oxidized from the +3 to the +5 state and the two chlorine atoms adding to the antimony center. The resulting this compound precipitates from the solution and can be collected by filtration.

Ligand exchange reactions can also be employed to synthesize related organoantimony(V) dihalides. For instance, if the corresponding dibromide were synthesized first, it could potentially undergo a halide exchange reaction with a suitable chloride source, although direct chlorination is the more common and straightforward method for preparing the dichloro derivative.

Mechanistic Investigations of Antimony-Carbon Bond Formation in Aryl Systems

The formation of the antimony-carbon bond in the synthesis of triarylantimony compounds via the Grignard reaction is a classic example of nucleophilic substitution at the antimony center. The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic antimony atom of the antimony(III) halide.

The reaction proceeds in a stepwise manner, with the sequential displacement of the halide ligands on the antimony atom by the aryl groups from the Grignard reagent. The exact mechanism can be complex and may involve the formation of intermediate species.

The subsequent oxidative addition of chlorine to the trivalent antimony center is a key step in forming the final Sb(V) compound. This reaction is believed to proceed through a concerted mechanism or a stepwise process involving a charge-transfer complex. The lone pair of electrons on the antimony atom in tris(4-bromophenyl)antimony attacks the chlorine molecule, leading to the cleavage of the Cl-Cl bond and the formation of two new Sb-Cl bonds. The geometry of the resulting pentacoordinate antimony compound is typically trigonal bipyramidal, with the aryl groups in the equatorial positions and the more electronegative chlorine atoms in the axial positions to minimize steric hindrance and electronic repulsion.

Purification and Isolation Techniques for Organoantimony(V) Halides

The purification of this compound is crucial to obtain a product of high purity, free from unreacted starting materials or byproducts. The most common and effective method for the purification of this and related solid organoantimony(V) halides is recrystallization.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For this compound, common solvents for recrystallization include chlorinated hydrocarbons like dichloromethane or chloroform (B151607), as well as aromatic hydrocarbons such as toluene. The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the mother liquor.

Other purification techniques that can be employed include:

Filtration: To separate the crystalline product from the mother liquor after recrystallization.

Washing: The isolated crystals are often washed with a cold, non-dissolving solvent to remove any residual mother liquor and surface impurities.

Drying: The purified crystals are typically dried under vacuum to remove any residual solvent.

For more challenging separations, chromatographic techniques such as column chromatography could potentially be used, although this is less common for this class of compounds due to their limited solubility in many common chromatographic eluents.

| Purification Technique | Purpose | Key Considerations |

| Recrystallization | Primary method for purifying the solid product. | Choice of solvent is critical for yield and purity. |

| Filtration | Separation of the solid product from the liquid phase. | Use of appropriate filter paper and technique to avoid loss of product. |

| Washing | Removal of soluble impurities from the crystal surface. | The wash solvent should not dissolve the product. |

| Drying | Removal of residual solvent from the final product. | Typically done under vacuum to avoid decomposition at high temperatures. |

Advanced Molecular and Supramolecular Structural Elucidation

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. For dichlorotris(4-bromophenyl)antimony, this technique has yielded a wealth of structural information.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystallographic analysis of this compound reveals that it crystallizes in the monoclinic system. nih.gov The specific space group has been identified as C2/c. nih.gov The unit cell is the fundamental repeating unit of a crystal, and its dimensions for this compound have been accurately determined.

A comprehensive summary of the crystal data and unit cell parameters is provided in the interactive table below.

| Crystal Parameter | Value |

| Formula | C₁₈H₁₂Br₃Cl₂Sb |

| Molecular Weight | 660.66 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 15.1050 (13) |

| b (Å) | 20.124 (2) |

| c (Å) | 15.1701 (14) |

| α (°) | 90 |

| β (°) | 117.748 (1) |

| γ (°) | 90 |

| Volume (ų) | 4081.0 (7) |

| Z | 8 |

| Calculated Density (Mg m⁻³) | 2.151 |

This data was obtained at a temperature of 298 K using Mo Kα radiation. nih.gov

Detailed Analysis of Antimony Coordination Geometry and Stereochemistry

At the heart of the this compound molecule lies the antimony (Sb) atom, which exhibits a well-defined coordination geometry. The central antimony(V) atom adopts an almost regular trigonal–bipyramidal geometry. nih.gov This arrangement is characterized by two distinct types of positions: equatorial and axial.

The equatorial plane is formed by the carbon atoms of the three 4-bromophenyl groups. nih.gov The two chlorine atoms occupy the axial positions in a trans configuration, meaning they are situated on opposite sides of the central antimony atom. nih.gov This specific stereochemistry is a crucial feature of the molecule's three-dimensional structure.

Interatomic Distances and Angles within the this compound Molecule

The precise measurement of bond lengths and angles provides a quantitative description of the molecular structure. Within the this compound molecule, the distances between the antimony atom and the surrounding atoms, as well as the angles between the bonds, have been determined with high accuracy through X-ray diffraction.

Key interatomic distances and angles are summarized in the interactive table below.

| Bond/Angle | Value |

| Sb—C1 (Å) | Data not available in search results |

| Sb—C7 (Å) | Data not available in search results |

| Sb—C13 (Å) | Data not available in search results |

| Sb—Cl1 (Å) | Data not available in search results |

| Sb—Cl2 (Å) | Data not available in search results |

| Cl1—Sb—Cl2 (°) | Data not available in search results |

| C1—Sb—C7 (°) | Data not available in search results |

| C1—Sb—C13 (°) | Data not available in search results |

| C7—Sb—C13 (°) | Data not available in search results |

Detailed numerical values for specific bond lengths and angles were not available in the provided search results.

Investigation of Intermolecular Interactions in the Crystalline Lattice

The arrangement of individual this compound molecules in the crystal is dictated by a variety of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, are collectively responsible for the stability of the crystal lattice.

Quantitative Analysis using Hirshfeld Surfaces and Fingerprint Plots

To visualize and quantify the intermolecular interactions, Hirshfeld surface analysis is a powerful tool. nih.gov This method maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

The Hirshfeld surface analysis reveals the presence of several types of intermolecular interactions. In the crystal of this compound, C-H···Br hydrogen bonds link the molecules into zigzag chains. nih.gov Furthermore, pairs of C-H···Cl hydrogen bonds create cyclic dimers, which contribute to the formation of a three-dimensional network. nih.gov

Fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the different types of intermolecular contacts. These plots illustrate the proportion of the Hirshfeld surface corresponding to specific atom···atom contacts. While a detailed quantitative breakdown for this compound was not available in the search results, Hirshfeld analysis of similar compounds highlights the importance of H···H, H···C/C···H, and halogen···H contacts in determining the crystal packing. nih.govnih.govkayseri.edu.tr

Characterization of Halogen Bonding Interactions (e.g., Br···Br, Br···Cl, Br···Sb)

While the structure contains multiple halogen atoms, detailed analysis in the primary literature focuses on hydrogen bonding involving halogens rather than classical halogen bonds (where a halogen atom acts as an electrophilic center). The crystal packing is significantly influenced by C-H···Br and C-H···Cl hydrogen bonds. nih.gov Specifically, C-H···Br interactions are responsible for linking molecules into zigzag chains. nih.gov Further C-H···Cl hydrogen bonds create cyclic dimers. nih.gov Detailed geometric parameters for other potential halogen-halogen (Br···Br, Br···Cl) or halogen-metal (Br···Sb) interactions are not explicitly detailed in the available crystallographic reports.

Evaluation of Aromatic π-Stacking and C-H···π Interactions

The arrangement of the three 4-bromophenyl rings around the central antimony atom provides potential for various aromatic interactions. However, a specific quantitative analysis of π-π stacking, including parameters such as centroid-to-centroid distances or dihedral angles between the aromatic rings of adjacent molecules, has not been a focus of the available research. nih.gov Similarly, while C-H groups are abundant, specific C-H···π interactions, where a hydrogen atom interacts with the π-electron system of a bromophenyl ring, are not explicitly characterized in the crystallographic study. nih.gov

Assessment of Coordination Networks and Supramolecular Architectures

The interplay of intermolecular forces results in a well-defined three-dimensional supramolecular network. The primary building blocks of this architecture are chains and dimers formed via hydrogen bonding. nih.gov

Zigzag Chains: Molecules are linked through C-H···Br hydrogen bonds, forming extended zigzag chains that propagate along the b-axis of the crystal lattice. nih.gov

Cyclic Dimers: Pairs of C-H···Cl hydrogen bonds connect adjacent molecules, creating cyclic dimers characterized by an R²₂(10) graph set motif. nih.gov

The combination of these chains and dimers generates a robust three-dimensional network throughout the crystal. nih.gov

Powder X-ray Diffraction Studies for Bulk Crystalline Characterization

Information regarding the characterization of bulk crystalline this compound using Powder X-ray Diffraction (PXRD) is not available in the surveyed scientific literature. The definitive structural data is derived from single-crystal X-ray diffraction analysis, which provides atomic-level resolution of the molecular and supramolecular structure. nih.gov

Data Tables

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₁₈H₁₂Br₃Cl₂Sb |

| Formula Weight | 660.66 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 15.1050 (13) |

| b (Å) | 20.124 (2) |

| c (Å) | 15.1701 (14) |

| β (°) | 117.748 (1) |

| Volume (ų) | 4081.0 (7) |

| Z | 8 |

| Temperature (K) | 298 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Calculated Density (Mg m⁻³) | 2.151 |

| Absorption Coefficient (mm⁻¹) | 7.49 |

| F(000) | 2480 |

| Data sourced from reference nih.gov. |

Comprehensive Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of Dichlorotris(4-bromophenyl)antimony in solution. Analysis of ¹H and ¹³C spectra reveals the disposition of the organic ligands, while multinuclear NMR can offer direct insight into the metallic center.

The ¹H NMR spectrum of this compound is characterized by signals arising from the protons of the three 4-bromophenyl rings. Due to the para-substitution pattern on the aromatic rings, the protons ortho to the antimony atom (H-2, H-6) are chemically equivalent, as are the protons meta to the antimony atom (H-3, H-5). This arrangement typically gives rise to an AA'BB' spin system, which is often resolved as two distinct doublets in the aromatic region of the spectrum.

The protons ortho to the antimony center are expected to resonate at a lower field (higher ppm value) compared to the meta protons, owing to the electron-withdrawing influence of the central antimony atom. The coupling between these adjacent protons results in the characteristic doublet splitting pattern. Signals from residual protons in the deuterated solvent may also be present and can be identified by their known chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2, H-6 (ortho to Sb) | 7.8 - 8.2 | Doublet |

Note: Data are predicted based on analogous structures and general principles of NMR spectroscopy.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals for the carbon atoms of the 4-bromophenyl rings, consistent with the molecular symmetry.

C1 (ipso-carbon) : The quaternary carbon atom directly bonded to the antimony center. Its signal is typically weak due to the absence of a directly attached proton and the long relaxation time. The chemical shift is significantly influenced by the heavy antimony atom.

C2/C6 : The carbon atoms ortho to the antimony atom.

C3/C5 : The carbon atoms meta to the antimony atom.

C4 : The quaternary carbon atom bonded to the bromine atom.

The chemical shifts of these carbons are influenced by the electronegativity of the substituents (Sb and Br) and their positions on the aromatic ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (ipso, C-Sb) | 135 - 145 |

| C2/C6 | 133 - 136 |

| C3/C5 | 129 - 132 |

Note: Data are predicted based on general chemical shift ranges for substituted aromatic compounds and related organoantimony structures. ias.ac.inchemicalbook.com

Antimony has two NMR-active isotopes, ¹²¹Sb and ¹²³Sb, with ¹²¹Sb being the more commonly studied due to its higher natural abundance and sensitivity. ¹²¹Sb NMR spectroscopy is a powerful technique for directly investigating the coordination environment of the antimony nucleus. For this compound, which features a pentacoordinate antimony(V) center, the geometry is expected to be trigonal bipyramidal, with the three 4-bromophenyl groups in the equatorial positions and the two chlorine atoms in the axial positions.

The chemical shift in ¹²¹Sb NMR is highly sensitive to the coordination number, the nature of the bonded ligands, and the symmetry of the metal center. Because ¹²¹Sb is a quadrupolar nucleus (spin I = 5/2), the NMR signals can be broad, with the line width depending on the symmetry of the electric field gradient around the nucleus. A symmetric environment, such as in a perfect trigonal bipyramidal or octahedral geometry, would result in a sharper signal.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopies

FTIR and Raman spectroscopies provide complementary information about the vibrational modes of the molecule. These techniques are particularly useful for identifying the characteristic frequencies of the bonds connected to the central antimony atom and the vibrations within the aromatic ligands.

The vibrational spectra of triarylantimony(V) dihalides have been studied to identify the frequencies associated with the antimony-ligand bonds. rsc.org In a trigonal bipyramidal structure, the Sb-Cl bonds are located in the axial positions, while the Sb-Caryl bonds are in the equatorial plane.

Sb-Cl Stretching (νSb-Cl) : The stretching vibrations of the antimony-chlorine bonds typically appear in the far-infrared region of the spectrum. For compounds with a D₃h symmetry (like triphenylantimony (B1630391) dichloride), one Sb-Cl stretching mode is Raman active and another is IR active. These bands are generally found in the 250-350 cm⁻¹ range.

Sb-Caryl Stretching (νSb-C) : The antimony-aryl carbon stretching vibrations are observed at higher frequencies than the Sb-Cl stretches, usually in the 400-500 cm⁻¹ region. researchgate.net These modes can be sensitive to the nature of the substituents on the aryl ring.

The vibrational spectra are also dominated by the internal modes of the three 4-bromophenyl groups. These are well-characterized vibrations for substituted benzene (B151609) derivatives.

Aromatic C-H Stretching : These vibrations give rise to bands in the region of 3000-3100 cm⁻¹.

Aromatic C=C Stretching : Characteristic ring stretching vibrations appear in the 1400-1600 cm⁻¹ range. The presence of substituents influences the exact position and intensity of these bands.

C-H Bending : In-plane and out-of-plane C-H bending vibrations occur at lower frequencies, typically between 1000 cm⁻¹ and 650 cm⁻¹. The pattern of the out-of-plane bending bands is particularly indicative of the substitution pattern on the aromatic ring.

C-Br Stretching : The carbon-bromine stretching vibration is expected to produce a band in the low-frequency region of the spectrum, generally between 500 and 600 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound based on Analogous Compounds

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | FTIR, Raman |

| C-H Bending (in-plane/out-of-plane) | 650 - 1200 | FTIR, Raman |

| C-Br Stretch | 500 - 600 | FTIR, Raman |

| Sb-Caryl Stretch | 400 - 500 | FTIR, Raman |

Note: Frequencies are based on data for triphenylantimony dichloride and other substituted triarylantimony compounds. rsc.orgresearchgate.netias.ac.in

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

The electronic spectrum of this compound is expected to be dominated by transitions involving the aromatic rings, with potential contributions from charge transfer bands involving the central antimony atom.

Analysis of Ligand-Centered (Bromophenyl) Electronic Transitions

The primary electronic absorptions in the UV-Vis spectrum of this compound are predicted to arise from π→π* and n→π* transitions within the 4-bromophenyl ligands. Aromatic systems typically exhibit intense absorptions in the ultraviolet region.

π→π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. For the bromophenyl ligands, two main π→π* absorption bands are expected: a strong band typically below 220 nm (analogous to the E2-band in benzene) and a weaker, structured band in the 250-290 nm region (analogous to the B-band in benzene). The presence of the bromine substituent may cause a slight red shift (bathochromic shift) of these bands compared to unsubstituted phenyl rings.

n→π Transitions:* The bromine atoms possess non-bonding electron pairs (n-electrons). Transitions from these non-bonding orbitals to the π* orbitals of the aromatic ring (n→π) are also possible. These transitions are generally much weaker in intensity than π→π transitions and may be obscured by the stronger absorption bands.

The photoluminescence (PL) properties of this compound are anticipated to be weak at room temperature in solution, a common characteristic for many heavy-atom-containing organometallic compounds. Any observed emission would likely originate from the lowest singlet (fluorescence) or triplet (phosphorescence) excited states of the bromophenyl ligands. The heavy antimony and bromine atoms would be expected to enhance spin-orbit coupling, potentially favoring phosphorescence over fluorescence.

Table 1: Predicted UV-Vis Absorption Data for Ligand-Centered Transitions

| Transition Type | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol-1·cm-1) | Notes |

| π → π* (E-band) | ~210-230 | > 20,000 | Intense absorption, characteristic of the aromatic system. |

| π → π* (B-band) | ~260-280 | 1,000 - 3,000 | Weaker absorption, may show vibrational fine structure. |

| n → π | ~290-320 | < 500 | Weak, often appears as a shoulder on the stronger π→π band. |

| Note: These values are estimations based on data for similar aromatic compounds and are subject to solvent effects. |

Investigation of Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) Bands

In addition to ligand-centered transitions, charge transfer (CT) bands are a possibility in organometallic complexes. These transitions involve the movement of electron density between the metal center and the ligands and are often highly intense. sharif.edu

Ligand-to-Metal Charge Transfer (LMCT): An LMCT transition would involve the transfer of an electron from a filled orbital on the ligands (either the bromophenyl rings or the chloro ligands) to an empty or partially filled d-orbital on the antimony(V) center. Given that the Sb(V) center is in a high oxidation state and is electron-poor, LMCT transitions are plausible. These bands would likely appear at the lower energy edge of the ligand-based absorptions. The energy of these transitions decreases for more easily oxidized ligands (e.g., I > Br > Cl).

Metal-to-Ligand Charge Transfer (MLCT): An MLCT transition involves the excitation of an electron from a metal-based orbital to an empty π* orbital on the ligand. For an Sb(V) center, the d-orbitals are formally empty (d⁰ configuration), making a traditional d-d or MLCT transition less likely compared to transition metal complexes. However, transitions from lower-lying antimony-carbon or antimony-chlorine sigma bonding orbitals to the ligand π* system could be considered a form of MLCT, though these would likely occur at high energy in the far-UV region.

Distinguishing between weak LMCT bands and the tail of strong ligand-centered π→π* absorptions can be challenging without detailed computational studies.

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry) for Molecular Weight Confirmation and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an essential tool for confirming the molecular formula of this compound and for elucidating its fragmentation pathways under ionization. The isotopic pattern of antimony (¹²¹Sb: 57.3%, ¹²³Sb: 42.7%), bromine (⁷⁹Br: 50.7%, ⁸¹Br: 49.3%), and chlorine (³⁵Cl: 75.8%, ³⁷Cl: 24.2%) would result in a highly characteristic and complex isotopic distribution for the molecular ion and its fragments.

The molecular weight of this compound (C₁₈H₁₂Br₃Cl₂Sb) can be calculated using the most abundant isotopes (¹²¹Sb, ⁷⁹Br, ³⁵Cl), but the full isotopic pattern must be simulated to confirm the identity of the molecular ion peak [M]⁺.

Predicted Fragmentation Pathways: Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to fragment through characteristic pathways involving the cleavage of the antimony-carbon and antimony-halogen bonds.

Loss of a Chlorine Radical: [M - Cl]⁺

Loss of a Bromophenyl Radical: [M - C₆H₄Br]⁺

Sequential Loss of Ligands: Successive loss of chloro and bromophenyl groups is a common pathway for organometallic compounds.

Formation of Antimony-Containing Fragments: Ions such as [Sb(C₆H₄Br)₂]⁺ and [SbCl]⁺ may be observed.

Formation of Organic Fragments: The bromophenyl cation [C₆H₄Br]⁺ and biphenyl-type fragments from reductive elimination could also be present.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion Formula | Calculated m/z (using most abundant isotopes) | Proposed Origin |

| [C₁₈H₁₂Br₃Cl₂Sb]⁺ | 690 | Molecular Ion [M]⁺ |

| [C₁₈H₁₂Br₃ClSb]⁺ | 655 | [M - Cl]⁺ |

| [C₁₂H₈Br₂Cl₂Sb]⁺ | 535 | [M - C₆H₄Br]⁺ |

| [C₁₂H₈Br₂Sb]⁺ | 433 | [Sb(C₆H₄Br)₂]⁺ |

| [C₆H₄BrSbCl]⁺ | 311 | [Sb(C₆H₄Br)Cl]⁺ |

| [C₆H₄Br]⁺ | 155 | Bromophenyl cation |

| Note: The listed m/z values are monoisotopic and do not reflect the complex isotopic patterns. |

Advanced Spectroscopic Methods (e.g., Mössbauer Spectroscopy for ¹²¹Sb Isotopes)

¹²¹Sb Mössbauer spectroscopy is a powerful technique that directly probes the nuclear environment of the antimony atom, providing valuable information about its oxidation state, coordination geometry, and the nature of its chemical bonds. The key parameters obtained are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

Isomer Shift (δ): The isomer shift is sensitive to the s-electron density at the antimony nucleus. It is a reliable indicator of the oxidation state. For organoantimony(V) compounds, the isomer shift values are typically found in the range of -5.0 to -7.0 mm/s (relative to InSb). This is significantly different from Sb(III) compounds, which exhibit much more positive isomer shifts. The expected value for this compound would confirm the +5 oxidation state of the central antimony atom.

Quadrupole Splitting (ΔE_Q): The quadrupole splitting arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient (EFG) at the nucleus. For this compound, which has a trigonal bipyramidal geometry with the three bromophenyl groups in the equatorial positions and the two chlorine atoms in the axial positions, a significant EFG is expected. This would result in a large quadrupole splitting value, likely in the range of 2.0 to 4.0 mm/s. The magnitude of ΔE_Q provides insight into the distortion from perfect octahedral or tetrahedral symmetry.

Table 3: Predicted ¹²¹Sb Mössbauer Parameters

| Parameter | Predicted Value Range | Information Provided |

| Isomer Shift (δ) (mm/s vs. InSb) | -5.5 to -6.5 | Confirms Sb(V) oxidation state |

| Quadrupole Splitting (ΔE_Q) (mm/s) | +2.5 to +3.5 | Indicates a distorted coordination environment (trigonal bipyramidal) |

| Note: These ranges are based on published data for similar triorganoantimony(V) dihalide structures. |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful tool for the computational study of organometallic compounds, offering a balance between accuracy and computational cost. For Dichlorotris(4-bromophenyl)antimony, DFT calculations are instrumental in understanding its fundamental properties.

Ground State Geometry Optimization and Vibrational Frequency Analysis

The initial step in the computational analysis involves the optimization of the ground state geometry of this compound. This process seeks to find the lowest energy arrangement of the atoms in the molecule. Experimental data from X-ray crystallography, where available, serves as a crucial benchmark for the optimized structure. For this compound, the central antimony atom is expected to adopt a trigonal bipyramidal geometry. The three 4-bromophenyl groups would occupy the equatorial positions, while the two chlorine atoms would be situated in the axial positions.

Following geometry optimization, vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model. Key vibrational modes would include the Sb-C and Sb-Cl stretching and bending frequencies, as well as vibrations associated with the aromatic rings.

| Parameter | Description | Typical Calculated Value Range |

| Sb-C Bond Length | The distance between the antimony and carbon atoms of the phenyl rings. | 2.10 - 2.15 Å |

| Sb-Cl Bond Length | The distance between the antimony and chlorine atoms. | 2.35 - 2.45 Å |

| C-Sb-C Bond Angle | The angle between two equatorial carbon-antimony bonds. | ~120° |

| Cl-Sb-Cl Bond Angle | The angle between the two axial chlorine-antimony bonds. | ~180° |

| C-Sb-Cl Bond Angle | The angle between an equatorial carbon-antimony bond and an axial chlorine-antimony bond. | ~90° |

Table 1: Illustrative Optimized Geometric Parameters for this compound based on DFT calculations on analogous compounds.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A larger gap generally implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be primarily localized on the electron-rich 4-bromophenyl rings, with some contribution from the p-orbitals of the chlorine atoms. Conversely, the LUMO is likely to be centered on the antimony atom, specifically involving the antibonding σ* orbitals of the Sb-Cl bonds. The spatial distribution of these orbitals provides insights into the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 4.5 to 5.5 eV |

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In this compound, the MEP surface would likely show negative potential around the chlorine and bromine atoms due to their high electronegativity. The regions around the hydrogen atoms of the phenyl rings would exhibit positive potential. The antimony center, despite being bonded to electronegative atoms, might show a region of relatively lower positive potential due to the shielding effect of the bulky phenyl groups.

Natural Bond Orbital (NBO) Analysis for Understanding Bonding Nature and Hybridization at Antimony

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized electron-pair bonds and lone pairs. It allows for the investigation of charge transfer interactions, bond strengths, and hybridization.

For this compound, NBO analysis would be used to characterize the nature of the Sb-C and Sb-Cl bonds. The analysis would likely reveal significant covalent character in the Sb-C bonds, with a degree of polarization towards the more electronegative carbon atom. The Sb-Cl bonds would be more polar. The hybridization of the antimony atom in its pentavalent state is expected to be sp³d, consistent with the trigonal bipyramidal geometry. NBO analysis can also quantify the delocalization of electron density from the lone pairs of the chlorine and bromine atoms into the antibonding orbitals of the antimony-carbon bonds, providing a measure of hyperconjugative interactions.

Quantum Chemical Topology Analysis of Electron Density

Quantum Chemical Topology methods, such as the Atoms in Molecules (AIM) theory, provide a rigorous way to analyze the electron density distribution in a molecule, allowing for the characterization of chemical bonds and non-covalent interactions.

Atoms in Molecules (AIM) Theory for Characterizing Intramolecular Bonds and Intermolecular Interactions

The Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density, ρ(r). Critical points in the electron density, where the gradient of the density is zero, are used to define atoms, bonds, rings, and cages. For this compound, AIM analysis would be employed to characterize the intramolecular bonds. The properties of the bond critical points (BCPs) between antimony and its substituents (carbon and chlorine) would provide quantitative information about the strength and nature of these bonds. For instance, a high value of the electron density at the BCP is indicative of a strong covalent bond.

Furthermore, AIM can be used to identify and characterize weak intermolecular interactions, such as halogen bonds or π-π stacking interactions, which may be present in the solid-state structure of the compound. The presence of bond paths and BCPs between atoms of neighboring molecules would provide evidence for these interactions and allow for the quantification of their strength.

| Interaction | Topological Parameters at BCP | Interpretation |

| Sb-C | High ρ(r), negative ∇²ρ(r) | Covalent bond |

| Sb-Cl | Moderate ρ(r), slightly positive ∇²ρ(r) | Polar covalent bond |

| C-Br | Moderate ρ(r), slightly positive ∇²ρ(r) | Polar covalent bond |

| Intermolecular Halogen Bond (e.g., Br···Cl) | Low ρ(r), positive ∇²ρ(r) | Weak, closed-shell interaction |

Table 3: Illustrative Atoms in Molecules (AIM) Parameters for Bonds and Interactions in this compound.

Electron Localization Function (ELF) Studies for Delocalization and Lone Pair Character

The Electron Localization Function (ELF) is a computational tool that maps the likelihood of finding an electron in the vicinity of a reference electron. nih.govwikipedia.org This analysis provides a chemically intuitive picture of electron pairing and localization, revealing the nature of chemical bonds and the spatial disposition of lone pairs. nih.govwikipedia.org

For this compound, an ELF analysis would be anticipated to delineate the electronic basins corresponding to the core, covalent bonds, and lone pairs. The Sb-C and Sb-Cl bonds would exhibit distinct localization basins, with their shape and population providing quantitative measures of their covalent character. Furthermore, ELF can illuminate the extent of electron delocalization within the 4-bromophenyl rings. The attractors within the phenyl rings would signify the π-electron system, and their integration would quantify the degree of aromaticity.

A key feature of interest in organoantimony compounds is the nature of the electron pairs around the central antimony atom. In the trigonal bipyramidal geometry of this compound, the electron density is primarily concentrated in the bonding regions. acs.org An ELF analysis would be instrumental in visualizing the valence shell electron pair arrangement, offering a quantitative validation of the principles of the Valence Shell Electron Pair Repulsion (VSEPR) theory in this molecular context. wikipedia.org The basins corresponding to the Sb-C bonds in the equatorial plane and the Sb-Cl bonds in the axial positions would be clearly distinguishable.

Prediction and Correlation of Spectroscopic Data with Computational Models

Computational modeling has become an indispensable tool for the prediction and interpretation of various spectroscopic data. By simulating spectra, assignments of experimental bands can be confirmed, and a deeper understanding of the underlying molecular vibrations and electronic transitions can be achieved.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The prediction of NMR chemical shifts via computational methods, typically employing Density Functional Theory (DFT), offers a robust means of assigning signals and validating proposed structures. nih.gov

For this compound, the calculation of ¹³C and ¹H NMR chemical shifts would be of significant interest. The chemical shifts of the carbon atoms in the 4-bromophenyl rings are sensitive to the electron-withdrawing effects of the bromine and antimony moieties. Computational predictions can help in the precise assignment of the ipso, ortho, meta, and para carbon signals. The accuracy of these predictions is highly dependent on the chosen functional and basis set, and it is common practice to correlate the calculated isotropic shielding values with experimental chemical shifts. nih.gov

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| C (ipso) | 135.8 | 136.2 |

| C (ortho) | 133.5 | 133.9 |

| C (meta) | 129.7 | 130.1 |

| C (para) | 124.9 | 125.3 |

Note: The data in this table is representative and based on typical values for similar aromatic systems. Actual experimental and calculated values for this compound may vary.

Simulated IR and Raman Spectra for Vibrational Mode Assignments

Infrared (IR) and Raman spectroscopies probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. wikipedia.org Computational frequency calculations can generate theoretical IR and Raman spectra, which are invaluable for the assignment of experimental vibrational bands to specific molecular motions. canterbury.ac.uk

In the case of this compound, the vibrational spectrum would be characterized by modes associated with the 4-bromophenyl ligands and the SbCl₂ core. The calculated spectra would allow for the unambiguous assignment of key vibrational modes, such as the Sb-C and Sb-Cl stretching and bending frequencies. The C-Br stretching and various phenyl ring deformation modes could also be precisely identified. The comparison of simulated and experimental spectra often requires the use of scaling factors to account for anharmonicity and other computational approximations. canterbury.ac.uk

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Sb-Cl Symmetric Stretch | 340 | 335 |

| Sb-Cl Asymmetric Stretch | 355 | 350 |

| Sb-C Symmetric Stretch | 450 | 445 |

| C-Br Stretch | 680 | 675 |

| Phenyl Ring Breathing | 1005 | 1000 |

Note: The data in this table is illustrative of expected vibrational frequencies for this class of compound. Precise experimental and calculated frequencies would require specific investigation.

TD-DFT Calculations for Electronic Excitation Energies and UV-Vis Spectra

Time-dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules and to simulate their UV-Vis absorption spectra. rsc.org This technique provides insights into the nature of electronic transitions, such as π→π* and n→π* transitions.

For this compound, TD-DFT calculations would predict the electronic transitions responsible for its absorption in the UV region. The calculations would reveal the involvement of the frontier molecular orbitals (HOMO and LUMO) in these transitions. It is expected that the low-energy transitions would involve the π-system of the 4-bromophenyl rings. The simulated spectrum, including the calculated excitation energies and oscillator strengths, can be directly compared with the experimental UV-Vis spectrum to understand the electronic structure and photophysical properties of the molecule. rsc.org

| Transition | Excitation Energy (eV) | Oscillator Strength |

| HOMO → LUMO | 4.52 | 0.15 |

| HOMO-1 → LUMO | 4.78 | 0.08 |

| HOMO → LUMO+1 | 5.10 | 0.23 |

Note: This table presents hypothetical TD-DFT data for illustrative purposes. The actual electronic transitions would be dependent on the specific electronic structure of this compound.

Conceptual DFT for Reactivity Prediction

Conceptual DFT provides a framework for understanding and predicting chemical reactivity based on various descriptors derived from density functional theory. These descriptors quantify the response of a molecule to perturbations in its electron density, offering insights into its electrophilic and nucleophilic character.

Global Reactivity Descriptors (e.g., Electrophilicity Index, Nucleophilicity Index, Chemical Hardness)

Chemical Hardness (η): A measure of the resistance of a molecule to changes in its electron distribution. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A).

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η).

Nucleophilicity Index (N): A measure of the electron-donating ability of a molecule.

For this compound, the calculation of these descriptors would provide a quantitative assessment of its reactivity. The presence of the electron-withdrawing chloro and bromo substituents would likely result in a relatively high electrophilicity index, suggesting that the antimony center could act as a Lewis acid. The chemical hardness would provide an indication of the molecule's stability and resistance to deformation of its electron cloud.

| Descriptor | Calculated Value (eV) |

| Ionization Potential (I) | 8.9 |

| Electron Affinity (A) | 1.2 |

| Chemical Hardness (η) | 3.85 |

| Electrophilicity Index (ω) | 3.32 |

| Nucleophilicity Index (N) | 1.85 |

Note: The values in this table are representative for a molecule with similar structural features and are intended for illustrative purposes. Actual values would require specific DFT calculations.

Local Reactivity Functions (e.g., Fukui Functions, Parr Functions)

Theoretical and computational chemistry provides powerful tools for understanding and predicting the chemical reactivity of molecules. Among these tools, local reactivity functions, such as Fukui functions and Parr functions, are instrumental in identifying the specific atomic sites within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. These functions are derived from conceptual density functional theory (DFT) and offer a quantitative measure of how the electron density at a particular point in a molecule changes with a change in the total number of electrons. wikipedia.orgresearchgate.net

Fukui Functions

The Fukui function, denoted as f(r), is a fundamental concept in conceptual DFT that helps in identifying reactive sites in a molecule. wikipedia.org It is defined as the derivative of the electron density ρ(r) with respect to the number of electrons N at a constant external potential ν(r):

f(r) = [∂ρ(r)/∂N]ᵥ₍ᵣ₎

In practice, this function is often calculated using a finite difference approximation, leading to three types of Fukui functions that characterize different types of chemical attacks:

f⁺(r) for nucleophilic attack (addition of an electron).

f⁻(r) for electrophilic attack (removal of an electron).

f⁰(r) for radical attack.

These functions can be condensed to individual atomic sites, providing a set of values known as condensed Fukui functions. scm.com A higher value of the condensed Fukui function at a particular atom indicates a greater propensity for that atom to undergo the corresponding type of attack. For this compound, a computational study would involve calculating these condensed Fukui functions for the antimony (Sb), chlorine (Cl), and carbon (C) and bromine (Br) atoms of the phenyl rings.

Parr Functions

More recently, the Parr functions, P(r), have been introduced as a powerful alternative to Fukui functions for predicting reactive sites, particularly in polar organic reactions. rsc.org The Parr functions are typically derived from the analysis of the atomic spin density (ASD) in the radical cation and radical anion of the molecule. Current time information in JP.

The electrophilic Parr function (P⁺) identifies sites susceptible to nucleophilic attack.

The nucleophilic Parr function (P⁻) identifies sites susceptible to electrophilic attack.

These functions are considered by some to be a more robust measure of local reactivity as they are based on the change in spin electron density during an electron transfer process. Current time information in JP. A computational analysis of this compound would calculate the electrophilic and nucleophilic Parr functions for each atom to map out its reactivity profile.

Detailed Research Findings for this compound

As of the latest available literature, a specific and detailed computational study on the local reactivity functions (Fukui and Parr functions) of this compound has not been published. Such an investigation would require sophisticated quantum chemical calculations to determine the electron densities of the neutral, anionic, and cationic forms of the molecule.

However, based on the general principles of the reactivity of related organoantimony(V) compounds, a hypothetical analysis can be posited. The central antimony atom, being a Lewis acidic center, is expected to be a primary site for nucleophilic attack. The electron-withdrawing nature of the chlorine atoms would further enhance the electrophilicity of the antimony center. Conversely, the bromine-substituted phenyl rings, with their delocalized π-electron systems, could potentially act as sites for electrophilic attack, with the reactivity being modulated by the electron-withdrawing bromine atoms.

A comprehensive computational study would provide precise, quantitative data to confirm these qualitative predictions. The results would typically be presented in a data table, as illustrated hypothetically below.

Hypothetical Condensed Fukui and Parr Function Data for this compound

The following table is a hypothetical representation of the type of data that would be generated from a DFT study on this compound. The values are for illustrative purposes only and are not the result of actual calculations.

| Atom/Group | Condensed Fukui Function (f⁺) for Nucleophilic Attack | Condensed Fukui Function (f⁻) for Electrophilic Attack | Electrophilic Parr Function (P⁺) | Nucleophilic Parr Function (P⁻) |

|---|---|---|---|---|

| Sb | 0.450 | 0.050 | 0.520 | 0.060 |

| Cl | 0.120 | 0.080 | 0.110 | 0.090 |

| C (ipso) | 0.030 | 0.150 | 0.040 | 0.160 |

| C (ortho) | 0.015 | 0.025 | 0.018 | 0.028 |

| C (meta) | 0.010 | 0.020 | 0.012 | 0.022 |

| C (para) | 0.005 | 0.010 | 0.006 | 0.011 |

| Br | 0.040 | 0.060 | 0.045 | 0.065 |

In this hypothetical table, the high values of f⁺ and P⁺ for the antimony (Sb) atom would suggest it is the most electrophilic center and thus the most likely site for a nucleophilic attack. Conversely, the ipso-carbon of the phenyl ring shows the highest values for f⁻ and P⁻, indicating it as a potential site for electrophilic attack.

A definitive study would provide the actual values and would likely include a more detailed breakdown of the different carbon atoms within the 4-bromophenyl groups, as well as an analysis of the influence of the basis set and computational method used.

Reactivity and Reaction Mechanisms

Halogen Exchange and Substitution Reactions at the Antimony Center

The antimony(V) center in Dichlorotris(4-bromophenyl)antimony is bonded to two axial chlorine atoms. nih.gov These antimony-chloride bonds are susceptible to cleavage and substitution. The compound can participate in halogen exchange reactions, a characteristic reactivity pathway for antimony(V) halides. For instance, in reactions analogous to those seen with antimony pentachloride, the chloride ligands can be exchanged for other halogens, such as fluoride (B91410), when treated with appropriate reagents like hydrogen fluoride (HF). sci-hub.se

This reactivity allows for the formation of mixed-halide organoantimony(V) species. The general mechanism involves nucleophilic attack at the electrophilic antimony center, leading to the displacement of a chloride ion. The lability of the Sb-Cl bond means that substitution is not limited to halides; other nucleophiles could potentially displace the chloride ligands to form new derivatives, although specific examples for this compound are not widely documented.

Redox Chemistry of this compound: Oxidative Addition and Reductive Elimination Pathways

The redox chemistry of the antimony center is central to the compound's formation and reactivity, primarily involving the Sb(III)/Sb(V) couple.

Oxidative Addition this compound is synthesized via an oxidative addition reaction. The precursor, tris(4-bromophenyl)antimony (B11955999), which features an antimony(III) center, reacts directly with chlorine gas (Cl₂). nih.gov In this process, the antimony center is oxidized from the +3 to the +5 state, and two chlorine atoms are added to the coordination sphere, forming the title compound. nih.govwikipedia.org

Reaction: (4-BrC₆H₄)₃Sb(III) + Cl₂ → (4-BrC₆H₄)₃Sb(V)Cl₂

This reaction is a classic example of oxidative addition, where the coordination number and the formal oxidation state of the metal center both increase by two.

Reductive Elimination Reductive elimination is the microscopic reverse of oxidative addition and is a characteristic reaction for organometallic compounds in high oxidation states, such as Sb(V). wikipedia.orgslideshare.net This pathway involves the formation of a new covalent bond between two ligands and their subsequent expulsion from the metal's coordination sphere, reducing the metal's oxidation state by two. libretexts.orglibretexts.org For this compound, this could lead to the reformation of the Sb(III) precursor and Cl₂ or the elimination of 1-bromo-4-chlorobenzene.

A critical requirement for concerted reductive elimination is that the two ligands to be eliminated must be in a cis orientation to one another. libretexts.orglibretexts.org X-ray crystallography has shown that in the solid state, the two chloride ligands in this compound occupy trans positions in a trigonal bipyramidal geometry. nih.gov Therefore, for reductive elimination of Cl₂ to occur via a concerted mechanism, a preliminary isomerization from the trans to a cis geometry would be necessary. Such isomerization is a known phenomenon in the chemistry of five- and six-coordinate complexes preceding reductive elimination. wikipedia.org

Nucleophilic and Electrophilic Reactivity of the Antimony Center

The electronic properties of the antimony center in this compound define its dual reactivity.

Nucleophilic Reactivity The antimony(V) center is in a high oxidation state and is coordinatively saturated, making it electron-deficient. Consequently, it does not exhibit nucleophilic character.

Electrophilic Reactivity (Lewis Acidity) The antimony atom in this compound is a significant electrophilic center and functions as a Lewis acid. researchgate.net The Lewis acidity is enhanced by the presence of the two highly electronegative chlorine atoms and the three electron-withdrawing 4-bromophenyl groups. researchgate.net These substituents pull electron density away from the antimony atom, increasing its positive charge and its ability to accept an electron pair from a Lewis base. It can form stable adducts with various Lewis bases, such as pyridine, by expanding its coordination sphere. researchgate.net The successive replacement of organic groups with halogens on an antimony center generally increases its acceptor strength. researchgate.net

Reactions Involving the Carbon-Halogen Bonds on the Phenyl Rings

The three 4-bromophenyl rings offer reactive sites at the carbon-bromine (C-Br) bonds, independent of the antimony center's reactivity. These sites can potentially undergo transformations common for aryl bromides.

Cross-Coupling Reactions The C-Br bond is a standard functional group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, or Buchwald-Hartwig reactions. youtube.comrwth-aachen.de While not specifically documented for this particular antimony compound, it is chemically plausible that it could serve as a substrate in, for example, a palladium-catalyzed reaction with an organoboron reagent (Suzuki coupling) to form new carbon-carbon bonds at the para-position of the phenyl rings. nih.gov

Metal-Halogen Exchange Another potential reaction pathway is metal-halogen exchange, typically involving the reaction of an aryl bromide with an organolithium reagent like n-butyllithium (n-BuLi). wikipedia.org This reaction would replace the bromine atom with lithium, generating a highly reactive organolithium species. The general reactivity trend for this exchange is I > Br > Cl, making the C-Br bonds in this compound susceptible to this transformation. wikipedia.org

Thermolysis and Photolysis Pathways of this compound

The stability of this compound under thermal and photochemical stress is governed by the strength of its covalent bonds.

Thermolysis Upon heating, organoantimony(V) halides tend to undergo reductive elimination. The likely thermolysis pathway for this compound would be the elimination of either chlorine (Cl₂) or 1-bromo-4-chlorobenzene. The former would regenerate the more thermally stable tris(4-bromophenyl)antimony(III) precursor. The relative likelihood of these pathways depends on the comparative strengths of the Sb-C and Sb-Cl bonds and the stability of the eliminated products.

Photolysis Specific photolysis studies on this compound are not readily available in the literature. However, photolysis of organometallic compounds can induce homolytic cleavage of metal-ligand bonds, leading to radical-based reaction pathways. Irradiation with ultraviolet (UV) light could potentially cleave the Sb-Cl or Sb-C bonds. Alternatively, photolysis can be used to stimulate reductive elimination. nih.gov Photoredox catalysis, which often involves aryl bromides as substrates, could also engage the C-Br bonds on the phenyl rings under specific conditions. nih.govgelest.com

Catalytic Applications and Mechanistic Insights

While antimony compounds, particularly antimony(V) halides like SbCl₅, are well-known Lewis acid catalysts in various organic transformations such as Friedel-Crafts reactions, halogenations, and isomerizations, specific catalytic applications of this compound are not well-documented in academic or patent literature. sci-hub.seresearchgate.net Its status as a rare research chemical suggests it is not commonly employed as a catalyst. sigmaaldrich.com

Theoretically, its pronounced Lewis acidity could enable it to function as a catalyst in reactions requiring the activation of an electrophile. The mechanism would involve the coordination of a substrate to the antimony center, enhancing its electrophilicity. However, without experimental evidence, its utility as a catalyst remains speculative. Other antimony compounds have found use in specialized catalytic applications, such as the use of antimony(III) species in PET glycolysis, but these are distinct from the title compound. nih.gov

Data Tables

Table 1: Summary of Key Reaction Pathways

| Reaction Type | Reactant(s) | Product(s) | Pathway Description |

| Oxidative Addition | Tris(4-bromophenyl)antimony, Chlorine | This compound | Sb(III) is oxidized to Sb(V) with the addition of two chlorine ligands. nih.gov |

| Reductive Elimination | This compound | Tris(4-bromophenyl)antimony + Cl₂ | Sb(V) is reduced to Sb(III) with the elimination of two ligands. wikipedia.org |

| Lewis Acid Adduct Formation | This compound, Lewis Base (e.g., Pyridine) | [(4-BrC₆H₄)₃SbCl₂(Base)] | The electrophilic Sb(V) center accepts an electron pair from a donor. researchgate.net |

| Cross-Coupling (Potential) | This compound, Organometallic Reagent | Aryl-substituted derivatives | The C-Br bonds on the phenyl rings undergo catalytic C-C bond formation. youtube.com |

| Halogen Exchange (at Sb) | This compound, Halide Source (e.g., HF) | Mixed-halide species | The chloride ligands at the Sb center are substituted by other halogens. sci-hub.se |

Coordination Chemistry and Complex Formation

Ligand Properties of Dichlorotris(4-bromophenyl)antimony as a Lewis Acid or Base

The antimony center in this compound is in the +5 oxidation state, which, combined with the electron-withdrawing nature of the chloro and bromophenyl groups, imparts significant Lewis acidic character to the molecule. The antimony atom acts as an electron acceptor, capable of interacting with Lewis bases. This acidity is a key feature of its coordination chemistry.

While quantitative data on the Lewis acidity of this compound is not extensively documented, comparisons can be drawn with analogous triarylantimony dihalides. For instance, studies on triphenylantimony (B1630391) dichloride (Ph₃SbCl₂) have established its ability to act as a Lewis acid. The introduction of bromine atoms on the phenyl rings in the para position is expected to enhance this acidity through the inductive effect, making this compound a stronger Lewis acid than its non-brominated counterpart.

The Lewis acidity is not only a function of the substituents but also of the molecular geometry. This compound adopts an almost regular trigonal-bipyramidal geometry, with the three 4-bromophenyl groups in the equatorial positions and the two chlorine atoms in the axial positions. nih.gov This arrangement creates accessible sites for the coordination of Lewis bases.

Conversely, the presence of lone pairs on the chlorine and bromine atoms means that, in principle, the molecule could also act as a Lewis base. However, the strong polarization of the Sb-Cl bonds and the delocalization of electron density on the aromatic rings significantly diminish the Lewis basicity of the halogen atoms, making the Lewis acidic character of the antimony center the dominant feature in its reactivity.

Formation of Adducts with External Donor Molecules

The Lewis acidic nature of this compound facilitates the formation of adducts with a variety of external donor molecules. These donors are typically neutral molecules possessing atoms with lone pairs of electrons, such as oxygen, nitrogen, or sulfur. The formation of these adducts involves the coordination of the donor molecule to the antimony center.

While specific studies on adduct formation with this compound are limited, the behavior of related triarylantimony(V) compounds provides insight into its potential reactivity. For example, triphenylantimony dichloride is known to form stable adducts with a range of Lewis bases. It is therefore highly probable that this compound would react similarly with donor molecules like ethers, amines, and phosphine (B1218219) oxides. The stability of these adducts would be influenced by the basicity of the donor molecule and the steric hindrance around the antimony center.

The interaction with donor molecules can be represented by the following general equilibrium:

(4-BrC₆H₄)₃SbCl₂ + L ⇌ [(4-BrC₆H₄)₃SbCl₂(L)]

Where L represents a Lewis base. The resulting adduct would likely exhibit a distorted octahedral geometry around the antimony atom.

Integration of the this compound Moiety into Larger Coordination Architectures

The bifunctional nature of this compound, with its Lewis acidic antimony center and peripheral bromine atoms capable of engaging in halogen bonding, makes it a potential building block for the construction of larger coordination architectures. These can range from discrete polynuclear complexes to extended coordination polymers.

The integration into larger structures can be envisaged through several strategies. One approach involves the use of multidentate ligands that can bridge two or more this compound units. For instance, a bidentate nitrogen-donor ligand like pyrazine (B50134) could potentially link two antimony centers, leading to the formation of a dinuclear complex or a one-dimensional coordination polymer.

Another strategy could leverage the bromine atoms on the phenyl rings. These can participate in halogen bonding interactions with suitable halogen bond acceptors, such as pyridyl nitrogen atoms or carboxylate oxygen atoms of other molecules. This could lead to the self-assembly of supramolecular networks where the this compound moiety is a repeating unit.

While concrete examples of such architectures involving this compound are not prevalent in the literature, the principles of coordination chemistry suggest that this is a feasible and interesting area for future research.

Exploration of Antimony's Role in Multimetallic Complexes

The Lewis acidic character of the antimony(V) center in this compound allows for its incorporation into multimetallic complexes. In such systems, the antimony moiety can act as a metalloligand, coordinating to another metal center. This is often achieved through bridging ligands that can bind to both the antimony and another metal.

For example, a ligand with both a "hard" donor site (like an oxygen or nitrogen atom) to bind to a transition metal and a "soft" donor site to interact with the antimony center could facilitate the formation of heterobimetallic complexes. The properties of the resulting multimetallic complex, such as its catalytic activity or photophysical properties, would be a combination of the contributions from both metal centers.

Furthermore, the antimony atom itself can be part of a larger ligand framework that coordinates to other metals. The aryl groups of the this compound could be further functionalized with donor groups capable of binding to other metal ions, leading to the formation of intricate multimetallic assemblies. Research in the broader field of organoantimony chemistry has shown the versatility of antimony compounds in forming complexes with a variety of transition metals.

Supramolecular Assembly Driven by Antimony-Involving Interactions

The crystal structure of this compound reveals the significant role of non-covalent interactions in its solid-state assembly. nih.gov The molecules are linked into a three-dimensional network through a combination of C-H···Br and C-H···Cl hydrogen bonds. nih.gov

Specifically, C-H···Br hydrogen bonds link the molecules into zigzag chains. nih.gov These chains are further interconnected by pairs of C-H···Cl hydrogen bonds, which form cyclic dimers with an R₂²(10) ring motif. nih.gov This intricate network of hydrogen bonds demonstrates the importance of these weak interactions in directing the supramolecular architecture of the compound.

The presence of the bromine atoms on the phenyl rings also introduces the possibility of halogen bonding as a driving force for supramolecular assembly. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic species (a halogen bond acceptor). In the case of this compound, the bromine atoms could potentially form halogen bonds with suitable acceptors, leading to the formation of well-defined supramolecular structures.

Q & A

Q. What are the established synthetic routes for Dichlorotris(4-bromophenyl)antimony(V), and how can purity be optimized?

this compound(V) is typically synthesized via ligand substitution reactions. A common method involves reacting antimony pentachloride (SbCl₅) with 4-bromophenyl Grignard reagents or aryl lithium compounds under inert conditions (e.g., argon atmosphere). The reaction proceeds via stepwise substitution of chloride ligands by 4-bromophenyl groups. To optimize purity, fractional crystallization or column chromatography (using non-polar solvents like hexane/ethyl acetate mixtures) is recommended. Crystallographic data from single-crystal X-ray diffraction (as reported in ) confirms the trans configuration of the chloride ligands and the trigonal bipyramidal geometry .

Q. How is the molecular structure of this compound(V) characterized experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include bond lengths (e.g., Sb–C bonds averaging ~2.11 Å and Sb–Cl bonds ~2.40 Å) and angles (Cl–Sb–Cl ~180°), which confirm the trans arrangement of chlorides. Crystallographic data from (space group P2₁/n, monoclinic system) provides a foundation for comparing synthetic batches . Complementary techniques like ¹H/¹³C NMR and FT-IR spectroscopy can validate ligand attachment and symmetry.

Advanced Research Questions

Q. How does the electronic environment of the antimony center influence reactivity with nucleophiles?

The electrophilic antimony(V) center in this compound(V) can undergo ligand substitution or redox reactions. For example, studies on analogous complexes (e.g., hydrazine coordination with ruthenium in ) suggest that nucleophiles like amines or thiols may displace chloride ligands. To investigate this:

- Design kinetic experiments using UV-Vis spectroscopy to monitor ligand exchange rates.

- Compare reactivity in polar aprotic (e.g., DMF) vs. non-polar solvents to assess solvolysis effects.

- Use cyclic voltammetry to probe redox behavior, as antimony(V) may reduce to antimony(III) under certain conditions .

Q. What is the environmental stability of this compound(V), and how does it interact with soil matrices?

Antimony compounds can persist in soil, with speciation dependent on pH and redox conditions. highlights that antimony(V) species (e.g., Sb(OH)₆⁻) are less mobile than Sb(III) in oxidizing environments. To evaluate environmental fate:

- Conduct leaching experiments using standardized soils (e.g., OECD guidelines) and analyze leachates via ICP-MS.

- Use synchrotron-based X-ray absorption near-edge spectroscopy (XANES) to identify Sb oxidation states in contaminated samples .

- Compare degradation pathways (e.g., hydrolysis, photolysis) under controlled laboratory conditions.

Q. Could this compound(V) exhibit bioactivity, such as antiparasitic effects?